molecular formula C12H16O2 B14308206 2-[2-(Benzyloxy)propan-2-yl]oxirane CAS No. 112482-34-5

2-[2-(Benzyloxy)propan-2-yl]oxirane

Cat. No.: B14308206
CAS No.: 112482-34-5
M. Wt: 192.25 g/mol
InChI Key: PCEDLEKUEZEDKT-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)propan-2-yl]oxirane is an epoxide (oxirane) derivative characterized by a benzyloxy group attached to a branched propan-2-yl moiety, which is further linked to the three-membered oxirane ring. This compound’s structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and materials science.

Properties

CAS No.

112482-34-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2-phenylmethoxypropan-2-yl)oxirane

InChI

InChI=1S/C12H16O2/c1-12(2,11-9-13-11)14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

PCEDLEKUEZEDKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CO1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)propan-2-yl]oxirane typically involves the reaction of benzyl alcohol with an appropriate epoxide precursor under basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with an epoxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

On an industrial scale, the production of 2-[2-(Benzyloxy)propan-2-yl]oxirane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)propan-2-yl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the epoxide ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Diols.

    Substitution: Benzyl-substituted products or epoxide ring-opened products.

Scientific Research Applications

2-[2-(Benzyloxy)propan-2-yl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)propan-2-yl]oxirane involves the reactivity of its functional groups. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The benzyloxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Key Observations:

  • Branching vs.
  • Aromatic vs. Aliphatic Substituents : The benzyloxy group in the target compound introduces aromaticity, which can influence electronic properties and stability compared to aliphatic substituents (e.g., isopropyl in 2-[4-(propan-2-yl)phenyl]oxirane ).

Polymerization Potential:

  • DGEBA Comparison : DGEBA, a benchmark epoxy resin, undergoes rapid cross-linking with amines or anhydrides due to its two oxirane groups . The target compound’s single oxirane and bulky benzyloxy group may limit its use in high-performance resins but could enable controlled polymerization for specialty coatings.
  • Synthetic Routes: describes epoxide synthesis via reaction of phenolic intermediates with (R)-2-(chloromethyl)oxirane, suggesting analogous methods for the target compound . The benzyloxy group may act as a protecting group, enabling selective deprotection in multi-step syntheses .

Thermal and Chemical Stability

  • Thermal Degradation: DGEBA’s bisphenol A backbone provides thermal stability up to 300°C .
  • Hydrolytic Stability : The benzyloxy group’s susceptibility to acid-catalyzed hydrolysis could limit the compound’s use in aqueous environments compared to aliphatic epoxides like 2-[4-(propan-2-yl)phenyl]oxirane .

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